molecular formula C9H16BNO3 B13984686 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5-dihydro-1,2-oxazole

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5-dihydro-1,2-oxazole

Cat. No.: B13984686
M. Wt: 197.04 g/mol
InChI Key: FNLPKLGJYWSHPQ-UHFFFAOYSA-N
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Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5-dihydro-1,2-oxazole is a chemical compound that features a unique structure combining a dioxaborolane ring with an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5-dihydro-1,2-oxazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of tert-butyl-4-hydroxypiperidine-1-carboxylate as a starting material, which undergoes a series of substitution reactions to form the desired compound . The reaction conditions often include the use of solvents such as methanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the final product in a solid form.

Chemical Reactions Analysis

Types of Reactions

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5-dihydro-1,2-oxazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions and various solvents such as methanol and dichloromethane. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reactants and conditions used. For example, in Suzuki-Miyaura coupling reactions, the product is often a biaryl compound formed by the coupling of the boronic acid derivative with an aryl halide .

Mechanism of Action

The mechanism by which 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5-dihydro-1,2-oxazole exerts its effects involves its ability to participate in various chemical reactions. The boron atom in the dioxaborolane ring can form stable complexes with other molecules, facilitating reactions such as coupling and substitution . The oxazole ring provides additional reactivity, allowing the compound to interact with a wide range of molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5-dihydro-1,2-oxazole lies in its combination of the dioxaborolane and oxazole rings, which provides a distinct set of chemical properties and reactivity. This makes it a valuable compound for various applications in organic synthesis and materials science.

Properties

Molecular Formula

C9H16BNO3

Molecular Weight

197.04 g/mol

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5-dihydro-1,2-oxazole

InChI

InChI=1S/C9H16BNO3/c1-8(2)9(3,4)14-10(13-8)7-5-11-12-6-7/h5,7H,6H2,1-4H3

InChI Key

FNLPKLGJYWSHPQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CON=C2

Origin of Product

United States

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